molecular formula C16H15N3O3S2 B3001393 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034528-63-5

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B3001393
CAS No.: 2034528-63-5
M. Wt: 361.43
InChI Key: YYKZNXUZQBAUMO-UHFFFAOYSA-N
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Description

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted at the 4-position with a sulfonamide group. The indene-derived hydroxyalkyl substituent distinguishes it from other analogs.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c20-16(8-11-4-1-2-5-12(11)9-16)10-17-24(21,22)14-7-3-6-13-15(14)19-23-18-13/h1-7,17,20H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKZNXUZQBAUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (referred to as N-HBTDS) is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

N-HBTDS features a unique structure that combines an indene moiety with a benzo[c][1,2,5]thiadiazole ring and a sulfonamide group. The structural formula is represented as follows:

C16H15N3O3S2\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}_{2}

This compound has a molecular weight of 361.4 g/mol, which contributes to its solubility and reactivity in biological systems .

Biological Activity

Research indicates that N-HBTDS exhibits significant biological activities across various domains:

1. Antimicrobial Activity:

  • N-HBTDS has shown promising antibacterial properties against several strains of bacteria. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
  • Comparative studies with other thiadiazole derivatives indicate that the presence of the indene moiety enhances its antimicrobial efficacy.

2. Anticancer Potential:

  • Preliminary studies suggest that N-HBTDS may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. It is hypothesized that the compound targets specific enzymes involved in cell proliferation and survival .
  • Molecular docking studies have indicated favorable binding interactions with proteins associated with cancer pathways, suggesting a mechanism involving enzyme inhibition .

3. Anti-inflammatory Effects:

  • The compound has been evaluated for its anti-inflammatory activity in various in vitro models. Results indicate a reduction in pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Synthesis Methods

The synthesis of N-HBTDS typically involves multiple steps:

  • Formation of the Indene Moiety:
    • The indene structure is synthesized through cyclization reactions involving suitable precursors under acidic or basic conditions.
  • Thiadiazole Ring Formation:
    • The thiadiazole ring is constructed via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonamide Group Introduction:
    • The sulfonamide functionality is introduced by reacting the thiadiazole intermediate with sulfonyl chlorides under controlled conditions to ensure high yields and purity.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of N-HBTDS:

Study Focus Findings
Antimicrobial AssessmentEvaluated against Gram-positive and Gram-negative bacteriaSignificant inhibition observed; potential for development as an antibacterial agent
Anticancer EvaluationTested on various cancer cell linesInduced apoptosis in tested cells; promising for further development as an anticancer drug
Inflammatory Response StudyAssessed anti-inflammatory effects in vitroReduction in cytokine levels; potential therapeutic application in inflammatory diseases

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest a range of possible pharmacological activities. Thiadiazole derivatives, including this compound, have been extensively studied for their diverse therapeutic potentials:

  • Anticancer Activity : Research indicates that thiadiazole derivatives can exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .
  • Antimicrobial Properties : The presence of the thiadiazole moiety has been linked to antimicrobial activity against various pathogens. Compounds like N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide may serve as lead compounds for developing new antibiotics .

Enzyme Inhibition Studies

Thiadiazole sulfonamides are known for their ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes, including respiration and fluid balance:

  • Carbonic Anhydrase Inhibition : The compound has potential as an inhibitor of carbonic anhydrases II, IX, and XII. These isoforms are relevant in cancer biology and other diseases. Inhibiting these enzymes can disrupt tumor-associated processes and offer therapeutic benefits .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

  • Target Identification : Research has utilized pharmacophore mapping and molecular docking to identify suitable biological targets for this compound. For instance, interactions with the hepatocyte growth factor receptor (c-Met) have been explored, indicating its potential role in cancer therapy .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives similar to this compound:

StudyFindings
Evaluated a series of saccharide-modified thiadiazole sulfonamide derivatives for CA inhibition; several showed promising results against CA II and CA IX.
Investigated antiapoptotic properties of thiadiazole analogues; some compounds demonstrated significant protective effects against renal ischemia/reperfusion injury.
Conducted molecular docking studies revealing strong binding affinities to c-Met receptor; suggests potential in cancer treatment development.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic substituents (e.g., furan and thiophene in 2034399-91-0) introduce π-π stacking capabilities, which could improve binding to aromatic enzyme pockets .

Comparison of Reactivity :

  • The hydroxyindene group in the target compound may undergo dehydration under acidic conditions, unlike the stable piperazine group in VU 0255035 .
  • Thiadiazole-fused derivatives () exhibit distinct electronic profiles due to sulfur’s electronegativity, influencing their reactivity in nucleophilic substitutions .

Pharmacological and Physicochemical Properties

Limited direct data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound VU 0255035 2034399-91-0
LogP (estimated) ~2.8 (moderate lipophilicity) ~1.5 (polar piperazine group) ~3.2 (heterocyclic substituents)
Solubility Low (hydroxyindene may reduce aqueous solubility) Moderate (ionizable piperazine) Low (nonpolar heterocycles)
Bioactivity Unknown IC₅₀ = 12 nM for M1 receptor Unreported

Implications :

  • The target compound’s hydroxyindene group balances hydrophilicity and lipophilicity, making it a candidate for oral bioavailability.
  • Piperazine-containing analogs like VU 0255035 demonstrate high receptor selectivity, suggesting that substituent choice is critical for target engagement .

Q & A

Q. What validation steps ensure reproducibility in biological activity assays?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., bortezomib for proteasome assays) and vehicle-only samples.
  • Dose-Response Curves : Use ≥10 concentrations in triplicate to calculate EC50_{50} with 95% confidence intervals. For example, AMPA modulator assays require glutamate EC10_{10} as a baseline .

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